molecular formula C11H19N3O B13259450 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B13259450
M. Wt: 209.29 g/mol
InChI Key: NEOWKYXTMZFGLD-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol is a compound that features a pyrazole ring attached to a cyclohexanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as distillation or extraction to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1-Methyl-1H-pyrazol-4-yl)aniline
  • 1-Methyl-1H-pyrazole-4-carbaldehyde

Uniqueness

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol is unique due to its combination of a pyrazole ring with a cyclohexanol structure. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C11H19N3O/c1-14-8-9(7-13-14)6-12-10-4-2-3-5-11(10)15/h7-8,10-12,15H,2-6H2,1H3

InChI Key

NEOWKYXTMZFGLD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2CCCCC2O

Origin of Product

United States

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